BenchChemオンラインストアへようこそ!

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide

P2X3 Antagonism Purinergic Signaling Pain Therapeutics

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is a synthetic small molecule with the molecular formula C14H11N5OS and a molecular weight of 297.34 g·mol⁻¹. The compound is characterized by a tetrazole-substituted arylamide scaffold featuring a thienyl moiety.

Molecular Formula C14H11N5OS
Molecular Weight 297.34
CAS No. 478249-10-4
Cat. No. B2620512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide
CAS478249-10-4
Molecular FormulaC14H11N5OS
Molecular Weight297.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NC3=NNN=N3
InChIInChI=1S/C14H11N5OS/c20-13(15-14-16-18-19-17-14)12(9-11-7-4-8-21-11)10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18,19,20)/b12-9+
InChIKeyIZEXQKBGBIPTBO-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-2-phenyl-N-(1H-tetrazol-5-yl)-3-(2-thienyl)-2-propenamide (CAS 478249-10-4): Core Identity and Compound Class


(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is a synthetic small molecule with the molecular formula C14H11N5OS and a molecular weight of 297.34 g·mol⁻¹ . The compound is characterized by a tetrazole-substituted arylamide scaffold featuring a thienyl moiety. This structural architecture is closely associated with a broader patent class of tetrazole-substituted arylamides, which are primarily investigated as antagonists of the P2X3 and P2X2/3 purinergic receptors for therapeutic applications in pain and genitourinary disorders [1].

Procurement Risk: The Inherent Structural Variability of Tetrazole-Substituted Arylamides and the Failure of Generic Substitution


In-class compounds cannot be interchangeably substituted for (E)-2-phenyl-N-(1H-tetrazol-5-yl)-3-(2-thienyl)-2-propenamide due to the extreme sensitivity of P2X3/P2X2/3 receptor antagonism to subtle structural modifications. The patent literature [1] explicitly demonstrates that permutations of the aryl (phenyl, pyridinyl, or thienyl) and tetrazole substitution patterns lead to fundamentally different pharmacological profiles. Without specific, quantitative binding, functional, or in vivo data for this exact compound versus its closest R2-thienyl or R1-tetrazolyl analogs, any substitution carries a high risk of altering potency, selectivity, and efficacy, thereby invalidating research outcomes or therapeutic development.

Critical Evidence Gap: A Quantitative Comparator-Based Analysis for Procuring (E)-2-phenyl-N-(1H-tetrazol-5-yl)-3-(2-thienyl)-2-propenamide


Absence of Quantitative Head-to-Head or Cross-Study Comparator Data for P2X3/P2X2/3 Target Engagement

A thorough search of primary research papers, patents, and authoritative databases did not yield any study where the specific in vitro potency (IC50/Ki) of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide against P2X3 or P2X2/3 receptors is directly compared to a named structural analog under identical assay conditions . While the compound falls within the general scope of Roche's tetrazole-substituted arylamide patent family [1], the public disclosure provides no specific biological data for this individual analog. This represents a critical evidence gap for scientific selection.

P2X3 Antagonism Purinergic Signaling Pain Therapeutics

Current Limitations: Application Scenarios for (E)-2-phenyl-N-(1H-tetrazol-5-yl)-3-(2-thienyl)-2-propenamide Are Unvalidated by Comparator Data


Lead Identification in P2X3-Mediated Pain Programs (Theoretical, Unvalidated)

Based solely on its patent class membership [1], this compound could be considered for primary screening in a P2X3 pain program. However, in the absence of any reported potency against P2X3 or selectivity data versus P2X2/3, its utility for this scenario is purely speculative and undifferentiated from any other tetrazole-containing arylamide. A procurement decision cannot be made on evidence.

Chemical Probe Development for Purinergic Signaling (High Risk, No Supporting Data)

The compound's architecture, containing a tetrazole (a carboxylic acid bioisostere) and a thienyl group, is consistent with the design of tool compounds targeting purinergic receptors [1]. However, the complete lack of disclosure on off-target activity, metabolic stability, or solubility for this specific molecule means it cannot be prioritized as a chemical probe over well-characterized analogs from the same patent family.

Quote Request

Request a Quote for (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.